isopropyl N-(6-methyl-2-pyridyl)carbamate
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Overview
Description
4,5-Dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H6O3. It is a derivative of furan, a heterocyclic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-furoic acid. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process results in the reduction of the furan ring, yielding 4,5-dihydrofuran-3-carboxylic acid .
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-hydroxybutanoic acid with a dehydrating agent can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of 4,5-dihydrofuran-3-carboxylic acid often relies on the catalytic hydrogenation method due to its efficiency and scalability. The process is typically carried out in large reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-furoic acid.
Reduction: Further reduction of the compound can lead to the formation of tetrahydrofuran derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent or coupling reagent.
Major Products
Oxidation: 3-Furoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
4,5-Dihydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4,5-dihydrofuran-3-carboxylic acid varies depending on its application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind effectively to these targets .
Comparison with Similar Compounds
4,5-Dihydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:
3-Furoic acid: Unlike 4,5-dihydrofuran-3-carboxylic acid, 3-furoic acid has an unsaturated furan ring.
Tetrahydrofuran-3-carboxylic acid: This fully saturated derivative has different chemical properties and is used in different applications compared to 4,5-dihydrofuran-3-carboxylic acid.
2,3-Dihydrofuran-4-carboxylic acid: Another similar compound with a different substitution pattern on the furan ring, leading to distinct reactivity and uses.
The uniqueness of 4,5-dihydrofuran-3-carboxylic acid lies in its partially saturated furan ring, which imparts specific chemical properties that are valuable in various synthetic and industrial applications .
Properties
CAS No. |
7399-78-2 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl N-(6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-6-4-5-8(3)11-9/h4-7H,1-3H3,(H,11,12,13) |
InChI Key |
WMNCLBYPGKHIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
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